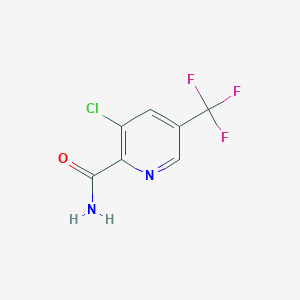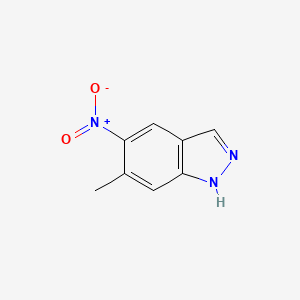![molecular formula C14H18N4 B1300551 1-メチル-4-[4-(1H-ピラゾール-5-イル)フェニル]ピペラジン CAS No. 321998-92-9](/img/structure/B1300551.png)
1-メチル-4-[4-(1H-ピラゾール-5-イル)フェニル]ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ringThe pyrazole ring is known for its biological activity, while the piperazine ring is often found in pharmaceutical compounds due to its ability to enhance the solubility and bioavailability of drugs .
科学的研究の応用
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Industrial Applications: The compound is used in the development of new materials with specific chemical properties
作用機序
Target of Action
It’s known that pyrazole derivatives have a wide variety of biological activities . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Mode of Action
It’s known that pyrazole derivatives can interact with various targets in the cell, leading to a range of biological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has a melting point of 107-108°c, a boiling point of 429°c, and a density of 119 . It’s slightly soluble in DMSO and methanol . These properties may influence its bioavailability.
Result of Action
It’s known that pyrazole derivatives can have a range of effects, including cytotoxic effects on human cell lines .
生化学分析
Biochemical Properties
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine and DPP-4 results in the inhibition of the enzyme’s activity, which can have therapeutic implications for conditions such as diabetes .
Cellular Effects
The effects of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in colorectal carcinoma cells by activating p53-mediated pathways . Additionally, 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine exhibits antioxidant properties, which can protect cells from oxidative stress .
Molecular Mechanism
At the molecular level, 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with DPP-4, for instance, involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its activity . This inhibition can result in increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels .
Temporal Effects in Laboratory Settings
The temporal effects of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine has been associated with sustained inhibition of DPP-4 activity and prolonged antioxidant effects .
Dosage Effects in Animal Models
The effects of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved glucose metabolism and reduced oxidative stress . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s inhibition of DPP-4 affects the metabolism of incretin hormones, leading to altered glucose homeostasis . Additionally, its antioxidant properties influence the redox state of cells, impacting various metabolic processes .
Transport and Distribution
The transport and distribution of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzyl chloride.
Nucleophilic Substitution: The 3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. This involves:
Catalysis: Using acid catalysis to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
1-methyl-4-[4-(1H-pyrazol-3-yl)phenyl]piperazine: Similar structure but with a different position of the pyrazole ring.
1-methyl-4-[4-(1H-pyrazol-4-yl)phenyl]piperazine: Another positional isomer with distinct chemical properties
Uniqueness
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is unique due to its specific arrangement of the pyrazole and piperazine rings, which imparts distinct biological activities and chemical reactivity compared to its isomers .
特性
IUPAC Name |
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCNWDIHQUMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)






![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)



